molecular formula C14H12BBrFNO3 B12646483 5-(2-Bromo-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid

5-(2-Bromo-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid

Cat. No.: B12646483
M. Wt: 351.97 g/mol
InChI Key: XLPQDJVQVLDCRD-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group, which makes it a valuable building block for various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for achieving high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a corresponding alcohol or ketone.

    Reduction: The compound can be reduced to form a boronate ester or a boronic ester.

    Substitution: The aryl halide group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents under inert conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions. The reactions are often carried out in polar solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while reduction can produce boronate esters. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse organic molecules.

Scientific Research Applications

5-(2-Bromo-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, providing insights into biological processes and potential therapeutic targets.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with nucleophilic residues, such as serine or cysteine, in the active site of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the additional functional groups present in 5-(2-Bromo-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid.

    4-Bromophenylboronic acid: Another boronic acid derivative with a bromine substituent, but without the carbamoyl and fluorine groups.

    3-Fluorophenylboronic acid: A boronic acid derivative with a fluorine substituent, but lacking the bromine and carbamoyl groups.

Uniqueness

This compound is unique due to the presence of multiple functional groups, including the boronic acid, bromine, fluorine, and carbamoyl groups. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H12BBrFNO3

Molecular Weight

351.97 g/mol

IUPAC Name

[3-[(2-bromo-4-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid

InChI

InChI=1S/C14H12BBrFNO3/c1-8-2-3-13(12(16)4-8)18-14(19)9-5-10(15(20)21)7-11(17)6-9/h2-7,20-21H,1H3,(H,18,19)

InChI Key

XLPQDJVQVLDCRD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)C)Br)(O)O

Origin of Product

United States

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